4-Butoxy-N-(3,5-dichlorobenzyl)aniline
Overview
Description
Preparation Methods
The synthesis of 4-Butoxy-N-(3,5-dichlorobenzyl)aniline typically involves the reaction of 4-butoxyaniline with 3,5-dichlorobenzyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
4-Butoxy-N-(3,5-dichlorobenzyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-Butoxy-N-(3,5-dichlorobenzyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(3,5-dichlorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
4-Butoxy-N-(3,5-dichlorobenzyl)aniline can be compared with other similar compounds such as:
4-Butoxy-N-(2,4-dichlorobenzyl)aniline: This compound has a similar structure but with different substitution patterns on the benzyl ring, leading to variations in its chemical and biological properties.
4-Butoxy-N-(3,5-difluorobenzyl)aniline: The substitution of chlorine atoms with fluorine atoms results in different reactivity and potential biological activity.
4-Butoxy-N-(3,5-dibromobenzyl)aniline: The presence of bromine atoms instead of chlorine atoms can lead to changes in the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
4-butoxy-N-[(3,5-dichlorophenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-8-21-17-6-4-16(5-7-17)20-12-13-9-14(18)11-15(19)10-13/h4-7,9-11,20H,2-3,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVTYFQTUGVHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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